![molecular formula C12H11BrN2O2S B4792254 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide](/img/structure/B4792254.png)
1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide
Overview
Description
1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase. This enzyme plays a crucial role in the metabolism of cancer cells, making BPTES a promising candidate for cancer therapy.
Mechanism of Action
1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide inhibits glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase converts glutamine to glutamate, which is then used in the tricarboxylic acid cycle for energy production. By inhibiting glutaminase, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide disrupts this metabolic pathway, leading to decreased energy production and ultimately cell death.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells. In addition, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide is its specificity for glutaminase, making it a valuable tool for studying the role of this enzyme in cancer cell metabolism. However, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has low solubility in water, which can limit its use in certain experiments. In addition, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has been shown to have off-target effects on other enzymes, which can complicate interpretation of results.
Future Directions
Future research on 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide could focus on identifying more potent and selective inhibitors of glutaminase. In addition, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide could be tested in combination with other chemotherapeutic agents to determine the optimal treatment regimen for various types of cancer. Finally, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide could be further studied for its potential as a therapeutic option for inflammatory diseases.
Scientific Research Applications
1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option.
properties
IUPAC Name |
1-(4-bromophenyl)-N-pyridin-3-ylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c13-11-5-3-10(4-6-11)9-18(16,17)15-12-2-1-7-14-8-12/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDXWUNZIGRSRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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